molecular formula C11H11N3O B1428991 5-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-3-amine CAS No. 1340362-30-2

5-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-3-amine

Cat. No. B1428991
M. Wt: 201.22 g/mol
InChI Key: VQTZVGSQOLXILZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-3-amine” is a complex organic molecule that contains an indene and an oxadiazole ring. Indene is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indene and oxadiazole rings, which may impart specific chemical and physical properties . The exact structure would depend on the positions of these rings and the nature of the connecting group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indene and oxadiazole rings. The indene ring, being an aromatic system, might undergo electrophilic aromatic substitution reactions . The oxadiazole ring, containing two nitrogen atoms and an oxygen atom, might participate in various nucleophilic or electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the degree of conjugation, the presence of polar groups, and the overall molecular size and shape would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Therapeutic Potentials of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole moiety, including 5-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-3-amine, is a significant structural feature in various synthetic molecules due to its unique ability to bind with different enzymes and receptors in biological systems. This interaction facilitates an array of bioactivities, making oxadiazole derivatives a key focus in medicinal chemistry for developing compounds with high therapeutic value. The exploration of 1,2,4-oxadiazole-based derivatives has led to the discovery of compounds with anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties. The significance of 1,2,4-oxadiazole derivatives extends across a wide range of medicinal chemistry applications, demonstrating their potential for the development of active and less toxic medicinal agents (Verma et al., 2019).

Synthetic Approaches and Biological Roles

The synthesis methods for creating 1,2,4-oxadiazoles, including those from primary amidoximes and various acylating agents, lay the groundwork for developing compounds with substantial biological activities. These synthetic pathways enable the design of 1,2,4-oxadiazole compounds that show promise in pharmacological research, offering a platform for developing new therapeutic agents with enhanced activity profiles. The adaptability in the synthesis of 1,2,4-oxadiazoles facilitates the exploration of their pharmacological activities, underscoring the versatility and potential of these compounds in drug discovery (Kayukova, 2005).

Emerging Drug Discovery Applications

The extensive research on 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives highlights their significant pharmacokinetic properties, which enhance pharmacological activity through hydrogen bond interactions with biomacromolecules. These properties position oxadiazole as a biologically active unit in numerous compounds, exhibiting a broad range of activities including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer effects. The current research focuses on oxadiazole rings' potential for creating more active pharmacological agents, reflecting the ongoing interest in leveraging their structural and functional benefits for therapeutic applications (Wang et al., 2022).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The study of novel compounds like this one is crucial in fields like medicinal chemistry, materials science, and chemical biology. Future research could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-11-13-10(15-14-11)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTZVGSQOLXILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=NC(=NO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-3-amine
Reactant of Route 3
Reactant of Route 3
5-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-3-amine
Reactant of Route 4
Reactant of Route 4
5-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-3-amine
Reactant of Route 5
Reactant of Route 5
5-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-3-amine
Reactant of Route 6
Reactant of Route 6
5-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.